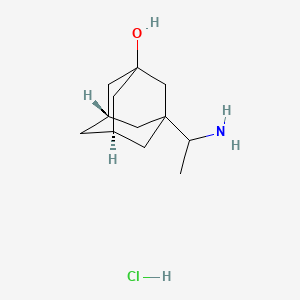![molecular formula C14H21NO4 B11758041 tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dichloromethane. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions: tert-Butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, and can be facilitated by catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties .
Industry: Industrially, this compound is employed in the production of agrochemicals, polymers, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A related compound with applications in the synthesis of insecticides.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate: Used as an intermediate in pharmaceutical synthesis.
Uniqueness: tert-Butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is unique due to its specific structural features, including the presence of both hydroxyl and phenyl groups.
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12+/m1/s1 |
InChIキー |
WEIHMMMBXBQYNT-NEPJUHHUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CO)[C@H](C1=CC=CC=C1)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
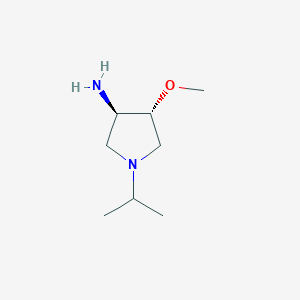

![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
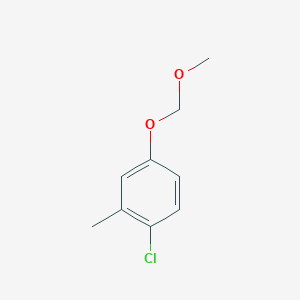


![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
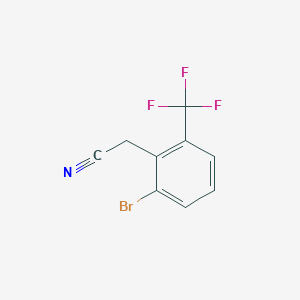
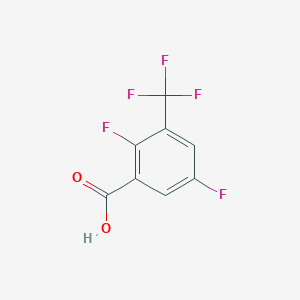
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
